molecular formula C12H13F3N2O2 B13301197 (Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate)

(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate)

Cat. No.: B13301197
M. Wt: 274.24 g/mol
InChI Key: GPERAPHAUXRALL-LZYBPNLTSA-N
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Description

(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) is a carbohydrazonate ester featuring a trifluoromethyl-substituted benzoyl group and an ethyl ester moiety.

Properties

Molecular Formula

C12H13F3N2O2

Molecular Weight

274.24 g/mol

IUPAC Name

ethyl (1E)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate

InChI

InChI=1S/C12H13F3N2O2/c1-3-19-8(2)16-17-11(18)9-4-6-10(7-5-9)12(13,14)15/h4-7H,3H2,1-2H3,(H,17,18)/b16-8+

InChI Key

GPERAPHAUXRALL-LZYBPNLTSA-N

Isomeric SMILES

CCO/C(=N/NC(=O)C1=CC=C(C=C1)C(F)(F)F)/C

Canonical SMILES

CCOC(=NNC(=O)C1=CC=C(C=C1)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) typically involves the reaction of ethyl hydrazinecarboxylate with 4-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of (Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of (Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate biochemical pathways and exert its effects at the molecular level.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares functional groups with several classes of molecules:

Hydrazinecarbothioamides and Triazole Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] exhibit tautomerism between thione and thiol forms. In contrast, the target compound’s carbohydrazonate ester lacks sulfur-based tautomerism, but its hydrazone moiety may exhibit configurational stability. Key spectral differences include:

  • IR Spectra : The absence of C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) bands in the target compound, replaced by ester C=O (~1660 cm⁻¹) and C-O (~1250 cm⁻¹) stretches .
  • Synthetic Pathways : Both classes involve condensation reactions (e.g., hydrazide-isothiocyanate coupling), but the target compound likely requires esterification rather than triazole cyclization .
Piperazine-Thiazole-Urea Derivatives ()

Ethyl esters like 10d (m/z 548.2 [M+H]⁺) share trifluoromethylphenyl groups but incorporate urea and thiazole cores. The target compound’s carbohydrazonate ester may offer distinct hydrogen-bonding capabilities compared to urea’s NH groups. Molecular weight differences (e.g., 548.2 vs. ~300–400 g/mol estimated for the target) suggest divergent pharmacokinetic profiles .

Agrochemicals with Trifluoromethyl Groups ()

Pesticides such as diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) highlight the role of trifluoromethyl groups in enhancing lipophilicity and resistance to metabolic degradation. The target compound’s ester group may improve bioavailability compared to rigid pyridinecarboxamides .

Pharmaceutical Impurities ()

Impurity E (N-(2-hydroxyethyl)-benzamide derivative) shares a trifluoromethylphenyl group but lacks the hydrazonate ester. The hydroxyethyl group in Impurity E may confer higher polarity than the target compound’s ethyl ester, affecting solubility and clearance rates .

Comparative Data Table

Compound Name/Class Key Substituents Molecular Weight (g/mol) IR Bands (cm⁻¹) Applications/Notes
Target Compound Trifluoromethylbenzoyl, ethyl ester ~300–400 (estimated) C=O (~1660), C-O (~1250) Potential agrochemical/pharmaceutical
Triazole-Thiones [7–9] () Sulfonyl, difluorophenyl, thione 400–450 (estimated) C=S (1247–1255), NH (3278–3414) Intermediates in heterocyclic synthesis
Piperazine-Thiazole 10d () Trifluoromethylphenyl, urea, thiazole 548.2 Not reported Pharmaceutical candidate
Diflufenican () Trifluoromethylphenoxy, pyridine 394.3 Not reported Herbicide
Impurity E () Hydroxyethyl, benzamide ~400 (estimated) OH, C=O (~1680) Pharmaceutical impurity

Key Research Findings

Trifluoromethyl Effects : The trifluoromethyl group in the target compound likely enhances metabolic stability and lipophilicity, akin to agrochemicals like diflufenican .

Ester vs. Amide Bioavailability : The ethyl ester group may improve membrane permeability compared to amides (e.g., Impurity E) but reduce hydrolytic stability .

Spectral Differentiation : Absence of thione (C=S) and NH bands in IR spectra distinguishes the target compound from triazole-thiones .

Biological Activity

(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate), a hydrazone derivative, has gained attention due to its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent. This article synthesizes current research findings regarding its biological activity, focusing on its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as its antimicrobial properties.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The molecular formula is C12_{12}H12_{12}F3_3N3_3O2_2, with a CAS number of 477862-20-7.

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit AChE and BuChE, both of which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition was measured using Ellman’s method, revealing the following IC50_{50} values:

CompoundIC50_{50} AChE (µM)IC50_{50} BuChE (µM)
(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate)27.04 - 106.7558.01 - 277.48

These values indicate that some derivatives of this compound exhibit lower IC50_{50} values for AChE compared to rivastigmine, a clinically used drug, suggesting superior potency in some cases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The minimum inhibitory concentrations (MICs) were determined, showing moderate activity:

PathogenMIC (µM)
Mycobacterium tuberculosis125 - 250
Mycobacterium kansasii≥ 62.5
Gram-positive cocciVariable

The findings suggest that while the compound has potential as an antimicrobial agent, its activity is mild compared to first-line treatments like isoniazid .

Cytotoxicity Assessment

In vitro studies assessing cytotoxicity against eukaryotic cell lines (HepG2 and MonoMac6) indicated that (Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate) does not exhibit significant cytostatic properties at concentrations up to 100 µM. This lack of cytotoxicity is advantageous for therapeutic applications .

Case Studies

  • Enzyme Inhibition Study : In a comparative study, various derivatives including the target compound were screened for AChE inhibition. The most potent derivatives exhibited IC50_{50} values significantly lower than those of standard inhibitors, indicating potential for further development as therapeutic agents.
  • Antimicrobial Efficacy : A study on the efficacy against Mycobacterium tuberculosis demonstrated that certain derivatives retained activity comparable to traditional antitubercular drugs, suggesting avenues for development in treating resistant strains.

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